Liproxstatin-1-13C6

Description

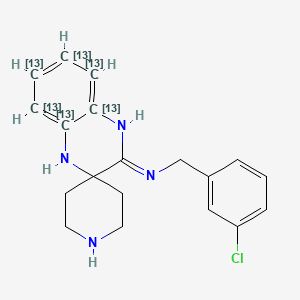

Structure

3D Structure

Properties

Molecular Formula |

C19H21ClN4 |

|---|---|

Molecular Weight |

346.80 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |

InChI |

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1 |

InChI Key |

YAFQFNOUYXZVPZ-GDUNJFTCSA-N |

Isomeric SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2 |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |

Origin of Product |

United States |

Foundational & Exploratory

Liproxstatin-1-13C6: A Technical Guide to its Mechanism of Action in Ferroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 has emerged as a potent and selective small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its efficacy in preventing cell death in various models of oxidative stress has positioned it as a critical tool for studying the intricacies of ferroptosis and as a potential therapeutic agent for diseases associated with this cell death pathway. This technical guide provides an in-depth exploration of the mechanism of action of Liproxstatin-1, with a particular focus on its core functions. While the 13C6 isotopically labeled version of Liproxstatin-1 is available for research, published studies detailing its specific use in elucidating the mechanism of action are limited. Therefore, this guide will focus on the well-established mechanism of unlabeled Liproxstatin-1, with the understanding that the 13C6 variant serves as a valuable tool for metabolic fate and target engagement studies.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which Liproxstatin-1 prevents ferroptosis is by inhibiting the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Ferroptosis is initiated by the overwhelming accumulation of lipid hydroperoxides, leading to plasma membrane rupture and cell death. Liproxstatin-1 acts as a potent radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals and breaking the chain reaction of lipid peroxidation.[2][3]

Interaction with Glutathione Peroxidase 4 (GPX4)

A central player in the mechanism of Liproxstatin-1 is its interplay with Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[1][4] Ferroptosis can be induced by the inhibition or inactivation of GPX4.[5][6] Studies have consistently shown that Liproxstatin-1 can rescue cells from ferroptosis induced by GPX4 inhibition.[5][6] Furthermore, Liproxstatin-1 has been observed to restore the expression and activity of GPX4 in various experimental models, suggesting a multi-faceted role in supporting this critical anti-ferroptotic pathway.[1][4][5][7]

The relationship between Liproxstatin-1 and GPX4 can be visualized as a key regulatory circuit in the ferroptosis signaling pathway.

Quantitative Data Summary

The potency of Liproxstatin-1 as a ferroptosis inhibitor has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell/System | Condition | Reference |

| IC50 | 22 nM | Gpx4-/- Cells | Inhibition of cell death | [6][8][9][10] |

| Effective Concentration | 50 nM | Gpx4-/- Cells | Complete prevention of lipid peroxidation | [6][8] |

| Protective Concentration | 200 nM | - | Protection against various ferroptosis inducers (BSO, erastin, RSL3) | [6][8] |

| In vivo Dose | 10 mg/kg | Mice | Increased survival in inducible Gpx4-/- mice | [6][10] |

Experimental Protocols

The following are outlines of key experimental protocols used to investigate the mechanism of action of Liproxstatin-1.

Cell Viability and Ferroptosis Inhibition Assay

-

Objective: To determine the concentration-dependent protective effect of Liproxstatin-1 against ferroptosis inducers.

-

Methodology:

-

Seed cells (e.g., HT-1080, BJeLR) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of Liproxstatin-1 for 1-2 hours.

-

Induce ferroptosis by adding a known ferroptosis inducer such as RSL3 (a GPX4 inhibitor) or erastin (an inhibitor of the cystine/glutamate antiporter).

-

Incubate for a predetermined time (e.g., 24 hours).

-

Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.

-

Lipid Peroxidation Assay

-

Objective: To directly measure the effect of Liproxstatin-1 on lipid ROS accumulation.

-

Methodology:

-

Treat cells with Liproxstatin-1 and a ferroptosis inducer as described above.

-

Load cells with a fluorescent lipid peroxidation sensor, such as C11-BODIPY™ 581/591. This dye shifts its fluorescence emission from red to green upon oxidation.

-

Analyze the fluorescence shift using flow cytometry or fluorescence microscopy. A decrease in the green fluorescence signal in Liproxstatin-1-treated cells indicates inhibition of lipid peroxidation.

-

GPX4 Expression and Activity Assay

-

Objective: To evaluate the effect of Liproxstatin-1 on the expression and enzymatic activity of GPX4.

-

Methodology:

-

Western Blotting (for expression):

-

Lyse cells treated with or without Liproxstatin-1 and a ferroptosis inducer.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for GPX4, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize and quantify the protein bands to determine changes in GPX4 expression levels.

-

-

GPX4 Activity Assay (for activity):

-

Use a commercially available GPX4 activity assay kit.

-

Prepare cell or tissue lysates.

-

The assay typically measures the rate of NADPH consumption, which is coupled to the reduction of an organic hydroperoxide by GPX4.

-

Measure the decrease in absorbance at 340 nm to determine GPX4 activity.

-

-

An experimental workflow for assessing Liproxstatin-1's efficacy can be visualized as follows:

The Role of 13C6 Isotopic Labeling

-

Trace the metabolic fate: Determine how Liproxstatin-1 is metabolized within cells and in vivo.

-

Quantify target engagement: Measure the amount of Liproxstatin-1 that binds to its molecular targets.

-

Elucidate downstream metabolic effects: Track how Liproxstatin-1 alters cellular metabolism beyond its direct antioxidant effects.

Conclusion

Liproxstatin-1 is a powerful and specific inhibitor of ferroptosis, acting primarily as a radical-trapping antioxidant to prevent lipid peroxidation. Its mechanism is intricately linked to the function and expression of the key ferroptosis regulator, GPX4. The availability of isotopically labeled Liproxstatin-1-13C6 provides a valuable tool for further dissecting its metabolic fate and target interactions, which will undoubtedly deepen our understanding of its therapeutic potential in a range of diseases driven by ferroptotic cell death.

References

- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. glpbio.com [glpbio.com]

- 4. Liproxstatin-1 attenuates unilateral ureteral obstruction-induced renal fibrosis by inhibiting renal tubular epithelial cells ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. ahajournals.org [ahajournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Liproxstatin-1 | Scientist.com [app.scientist.com]

A Technical Guide to Liproxstatin-1-13C6: Properties and Experimental Applications

This guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and experimental applications of Liproxstatin-1, with a specific focus on its isotopically labeled form, Liproxstatin-1-13C6. This document is intended for researchers, scientists, and professionals in the field of drug development and ferroptosis research.

Core Chemical and Physical Properties

Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The 13C6 labeled version, this compound, is a valuable tool for tracer studies and metabolic analysis, allowing researchers to track its uptake, distribution, and fate within biological systems. While specific experimental data for the 13C6 variant is not widely published, its chemical and physical properties are expected to be nearly identical to the unlabeled compound, with the primary difference being its molecular weight.

Table 1: General Properties of Liproxstatin-1

| Property | Value | Source |

| IUPAC Name | N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | [3] |

| Synonyms | Lip-1, N-(3-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | [3] |

| CAS Number | 950455-15-9 (unlabeled) | [4][5] |

| Chemical Formula | C₁₉H₂₁ClN₄ | [3][6] |

| Appearance | Crystalline solid | [4] |

Table 2: Physicochemical Data of Liproxstatin-1 and this compound

| Property | Liproxstatin-1 | This compound (Calculated) | Source |

| Molecular Weight | 340.9 g/mol | 346.9 g/mol | [3][4][6] |

| Purity | ≥95% | - | [4][7] |

| IC₅₀ for Ferroptosis Inhibition | 22 nM | Expected to be similar | [2][6][7][8] |

| UV/Vis. (λmax) | 232, 276, 314 nm | Expected to be identical | [4][5] |

| Storage Temperature | -20°C | -20°C | [4][9] |

| Stability | ≥4 years at -20°C | Expected to be similar | [4] |

Table 3: Solubility of Liproxstatin-1

| Solvent | Solubility | Source |

| Dimethyl sulfoxide (DMSO) | ≥10.5 mg/mL, ~15-16 mg/mL | [4][5][9] |

| Ethanol | ~2.39-5 mg/mL (gentle warming may be required) | [4][5][9] |

| Dimethylformamide (DMF) | ~25 mg/mL | [4][5] |

| Water | Insoluble | [9] |

Mechanism of Action: Inhibition of Ferroptosis

Liproxstatin-1 is a spiroquinoxalinamine derivative that acts as a potent radical-trapping antioxidant, thereby inhibiting ferroptosis.[1][6] Its primary mechanism involves the suppression of lipid peroxidation.[5][10]

The key signaling pathway involves the glutathione peroxidase 4 (GPX4) enzyme. GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cells from oxidative damage and ferroptosis.[6] Inducers of ferroptosis, such as erastin and RSL3, can either inhibit the cystine/glutamate antiporter system (system Xc-), leading to glutathione (GSH) depletion, or directly inhibit GPX4.[6][10] This results in an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Liproxstatin-1 functions by:

-

Radical Trapping: It intercepts and neutralizes lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[6] The hydrogen from its -NH group is transferred to the free radical.[6]

-

GPX4 Rescue: Liproxstatin-1 treatment can restore the levels of GPX4 that are reduced during ischemia/reperfusion stress.[1]

-

Iron Chelation: It has been suggested that Liproxstatin-1 may chelate free iron ions, preventing their participation in the Fenton reaction which generates highly reactive hydroxyl radicals.[6]

-

VDAC1 Regulation: In the context of myocardial ischemia/reperfusion injury, Liproxstatin-1 has been shown to reduce the levels and oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1).[1]

Caption: Signaling pathway of ferroptosis and the inhibitory action of Liproxstatin-1.

Experimental Protocols

Preparation of Liproxstatin-1 Stock Solutions

Materials:

-

Liproxstatin-1 (or this compound) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 3.41 mg of Liproxstatin-1 in 1 mL of anhydrous DMSO. For this compound, dissolve 3.47 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C for 10 minutes) and/or sonication can be used to aid dissolution.[11]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.[9]

Cell Viability Assay to Assess Ferroptosis Inhibition

This protocol describes a common method to evaluate the efficacy of Liproxstatin-1 in preventing ferroptosis induced by agents like RSL3 or erastin.

Materials:

-

Cells susceptible to ferroptosis (e.g., HT-1080, BJeLR cells)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

Liproxstatin-1 stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of Liproxstatin-1 in cell culture medium.

-

Pre-treat the cells with the desired concentrations of Liproxstatin-1 for 1-2 hours. Include a vehicle control (DMSO).

-

-

Ferroptosis Induction: Add the ferroptosis inducer (e.g., 1 µM RSL3) to the wells, except for the untreated control wells.

-

Incubation: Incubate the plate for the required duration to induce cell death (typically 6-24 hours).

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the concentration of Liproxstatin-1 to determine the IC₅₀ value.

Caption: A typical experimental workflow for evaluating Liproxstatin-1's anti-ferroptotic activity.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, and its inhibition by Liproxstatin-1.

Materials:

-

Cells, culture medium, and plates

-

Liproxstatin-1 and ferroptosis inducer

-

Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Treatment: Follow steps 1-4 of the cell viability assay protocol.

-

Dye Loading:

-

Remove the culture medium.

-

Add medium containing the lipid peroxidation sensor dye (e.g., 2 µM C11-BODIPY 581/591) to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging/Flow Cytometry:

-

Microscopy: Acquire fluorescent images. The non-oxidized dye fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence shift in the appropriate channel (e.g., FITC for the oxidized form).

-

-

Data Analysis: Quantify the fluorescence intensity or the percentage of cells with high green fluorescence to assess the level of lipid peroxidation and its reduction by Liproxstatin-1.[10]

In Vivo Applications

Liproxstatin-1 has demonstrated efficacy in various preclinical animal models. For in vivo studies, Liproxstatin-1 is typically dissolved in a vehicle suitable for administration (e.g., a solution of DMSO, PEG300, and Tween 80 in saline).[8] It has been shown to protect against:

-

Ischemia/reperfusion-induced acute kidney and liver injury.[5][6][12]

-

LPS-induced cognitive impairment.[13]

The use of this compound in such studies would enable detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Conclusion

Liproxstatin-1 is a highly potent and specific inhibitor of ferroptosis with significant therapeutic potential. Its isotopically labeled counterpart, this compound, serves as an invaluable research tool for elucidating its metabolic fate and mechanism of action in complex biological systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Liproxstatin-1 and its labeled forms in their studies.

References

- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Liproxstatin-1 | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. Liproxstatin-1 | Scientist.com [app.scientist.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 5-formyl-utp.com [5-formyl-utp.com]

- 10. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Liproxstatin-1: A Technical Guide to its Discovery and Application as a Potent Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The discovery of potent and specific inhibitors of ferroptosis is paramount for both dissecting its molecular mechanisms and developing novel therapeutic strategies. This technical guide provides an in-depth overview of Liproxstatin-1, a first-in-class, highly potent inhibitor of ferroptosis. We will detail its discovery, mechanism of action, and provide a comprehensive summary of its in vitro and in vivo efficacy. Furthermore, this guide includes detailed experimental protocols for the evaluation of Liproxstatin-1 and Graphviz diagrams to visualize the key signaling pathways and experimental workflows.

Discovery and Development

Liproxstatin-1 was identified through a high-throughput, cell-based screening of a diverse chemical library for compounds that could rescue cells from ferroptosis.[1] The screening utilized engineered cells with an inducible knockout of Glutathione Peroxidase 4 (Gpx4), a key regulator of ferroptosis, thus providing a specific and robust system for identifying ferroptosis inhibitors.[1] Liproxstatin-1, a spiroquinoxalinamine derivative, emerged as a lead compound with low nanomolar potency in preventing ferroptotic cell death.[1]

Subsequent structure-activity relationship (SAR) studies have been conducted to optimize the potency and drug-like properties of Liproxstatin-1 analogs, though Liproxstatin-1 itself remains a widely used and effective tool compound.[2]

Mechanism of Action

Liproxstatin-1 functions as a potent radical-trapping antioxidant (RTA).[2][3] Unlike some other antioxidants, Liproxstatin-1 is particularly effective within lipid bilayers, where the process of lipid peroxidation occurs.[3] The core mechanism involves the donation of a hydrogen atom from its amine moiety to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[4] This action is crucial in preventing the accumulation of lipid hydroperoxides, the ultimate executioners of ferroptotic cell death.

While initially investigated as a potential lipoxygenase inhibitor, studies have shown that Liproxstatin-1 does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively prevents ferroptosis.[3][5] This further supports its primary role as a radical-trapping antioxidant.

Recent evidence also suggests that Liproxstatin-1 may have additional protective effects. In a model of myocardial ischemia/reperfusion injury, Liproxstatin-1 treatment was shown to decrease the levels and oligomerization of the voltage-dependent anion channel 1 (VDAC1), a protein implicated in mitochondrial dysfunction and cell death.[6][7]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Liproxstatin-1 in various experimental models.

Table 1: In Vitro Efficacy of Liproxstatin-1

| Cell Line | Ferroptosis Inducer | Liproxstatin-1 Concentration | Outcome | Reference |

| Gpx4-/- Mouse Embryonic Fibroblasts | Gpx4 knockout | IC50: 22 nM | Inhibition of cell death | [8][9] |

| Gpx4-/- Mouse Embryonic Fibroblasts | Gpx4 knockout | 50 nM | Complete prevention of lipid peroxidation | [1][8] |

| Gpx4-/- cells | L-buthionine sulphoximine (10 µM) | 200 nM | Protection against cell death | [8] |

| Gpx4-/- cells | Erastin (1 µM) | 200 nM | Protection against cell death | [8] |

| Gpx4-/- cells | RSL3 (0.5 µM) | 200 nM | Protection against cell death | [8] |

| SH-SY5Y neuroblastoma cells | RSL3 | Pre-incubation for 2h | Prevention of ferroptosis | [10] |

| NCI-H460, NCI-H1299, A549, HT-1080 cells | X-ray irradiation (6 Gy) | 10 µM (24h pre-treatment) | Inhibition of lipid peroxidation | [11] |

Table 2: In Vivo Efficacy of Liproxstatin-1

| Animal Model | Disease/Injury Model | Liproxstatin-1 Dosage and Administration | Outcome | Reference |

| GreERT2; Gpx4fl/fl mice | Inducible Gpx4 knockout | 10 mg/kg; i.p. | Significantly extended survival | [8] |

| Mice | Ischemia/reperfusion-induced hepatic damage | Not specified | Mitigated tissue injury | [1] |

| Mice | Ischemia/reperfusion-induced acute kidney injury | 10 mg/kg; i.p. (1h prior to I/R) | Reduced renal tubular injury, suppressed ferroptosis | [12][13] |

| Mice | Ischemia/reperfusion-induced myocardial injury | 200 nM (perfused at onset of reperfusion) | Reduced myocardial infarct size, preserved mitochondrial integrity | [6][7] |

Experimental Protocols

Preparation of Liproxstatin-1

-

In Vitro Stock Solution: Dissolve Liproxstatin-1 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilute the stock solution in cell culture medium to the desired final concentration for experiments. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[8][14]

-

In Vivo Working Solution: For intraperitoneal (i.p.) injection in mice, a stock solution of Liproxstatin-1 in DMSO (e.g., 50 mg/mL) can be prepared.[15] This stock is then diluted with sterile PBS to the final desired concentration for injection.[15] For example, to achieve a 10 mg/kg dose in a 25g mouse, 250 µg of Liproxstatin-1 would be required.

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of Liproxstatin-1 or vehicle control for a specified period (e.g., 1-2 hours). Then, add the ferroptosis inducer (e.g., RSL3, Erastin) and incubate for the desired time (e.g., 24-48 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[16][17]

-

Assay Procedure:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[16][18]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Lipid Peroxidation Assay (using C11-BODIPY 581/591 and Flow Cytometry)

-

Cell Treatment: Culture and treat cells with a ferroptosis inducer in the presence or absence of Liproxstatin-1 as described for the cell viability assay.

-

Staining:

-

Flow Cytometry:

-

Wash the cells twice with PBS and resuspend them in 500 µL of PBS.[19]

-

Analyze the cells using a flow cytometer with a 488 nm excitation laser.[19][20]

-

Lipid peroxidation is indicated by a shift in the fluorescence emission of the C11-BODIPY probe from red to green.[11] The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.

-

Western Blot for GPX4 and ACSL4

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[21]

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins (GPX4 is ~22 kDa, ACSL4 is ~75 kDa).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]

-

Incubate the membrane with primary antibodies against GPX4 (e.g., 1:1000 to 1:5000 dilution) and ACSL4 (e.g., 1:1000 dilution) overnight at 4°C.[23]

-

Wash the membrane three times with TBST for 5 minutes each.[22]

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:20,000 dilution) for 1 hour at room temperature.[22]

-

Wash the membrane three times with TBST for 5 minutes each.[22]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

-

Mandatory Visualizations

Caption: Ferroptosis Signaling Pathway and Liproxstatin-1's Point of Intervention.

Caption: Experimental Workflow for Evaluating Liproxstatin-1's Anti-Ferroptotic Activity.

Caption: Logical Relationship of Liproxstatin-1's Radical-Trapping Mechanism.

References

- 1. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glpbio.com [glpbio.com]

- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liproxstatin-1 protects the mouse myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and restoring GPX4 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Liproxstatin-1 Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OUH - Protocols [ous-research.no]

- 17. ch.promega.com [ch.promega.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 20. Measurements of lipid peroxidation with the use of C11-BODIPY 581/591 [bio-protocol.org]

- 21. docs.abcam.com [docs.abcam.com]

- 22. origene.com [origene.com]

- 23. ptglab.com [ptglab.com]

Liproxstatin-1-13C6: An In-depth Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Liproxstatin-1, with a specific focus on its isotopically labeled form, Liproxstatin-1-13C6. While specific stability data for the 13C6-labeled variant is not extensively available in public literature, this document outlines the known stability of the parent compound and provides detailed, best-practice experimental protocols for assessing the stability and degradation of this compound.

Introduction to Liproxstatin-1

Liproxstatin-1 is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. It acts as a radical-trapping antioxidant, protecting cells from lipid peroxidation. Its specificity and potency, with an IC50 value of 22 nM, make it a critical tool in studying the mechanisms of ferroptosis and its role in various diseases. The 13C6-labeled version is invaluable for tracer studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. Understanding its stability is paramount for ensuring the accuracy and reliability of experimental results.

Known Stability of Liproxstatin-1

Based on commercially available data, Liproxstatin-1 is a stable compound when stored under appropriate conditions.

| Parameter | Condition | Stability | Citation |

| Solid State | -20°C, protected from light | ≥ 4 years | [1][2] |

| In Solution (DMSO) | -20°C | Several months | |

| Shipping | Room temperature (short-term) | Stable |

Note: It is crucial to note that repeated freeze-thaw cycles of solutions should be avoided to maintain the integrity of the compound. For optimal results, it is recommended to prepare fresh aliquots for each experiment.

Proposed Experimental Protocols for this compound Stability Assessment

Due to the lack of specific public data on the stability of this compound, the following sections detail a comprehensive experimental plan for its evaluation, based on established international guidelines (ICH).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (see section 3.2).

-

Control Samples: Simultaneously, run control samples (unstressed this compound) and blank solutions (solvents subjected to the same stress conditions).

Stability-Indicating UPLC-MS/MS Method Development

A validated stability-indicating method is crucial for separating the intact drug from its degradation products.

Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Acquity BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A time-programmed gradient to ensure separation of all potential degradation products.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

This compound: Monitor the specific parent-to-daughter ion transition.

-

Potential Degradation Products: Scan for potential degradation products based on the results of the forced degradation study.

-

Method Validation (as per ICH guidelines):

-

Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and from any interference from the matrix.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition

References

Liproxstatin-1: A Technical Guide to its Core Structural Features and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 has emerged as a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] Its ability to suppress this cell death pathway has positioned it as a valuable research tool and a potential therapeutic agent for a range of pathologies where ferroptosis is implicated, including ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers.[5][6][7] This technical guide provides an in-depth analysis of the key structural features of the Liproxstatin-1 molecule, its mechanism of action, and relevant experimental protocols for its study.

Core Structural Features of Liproxstatin-1

Liproxstatin-1, with the chemical name N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine, is an azaspiro compound.[8] Its unique architecture is central to its function as a ferroptosis inhibitor.

Key Structural Components:

-

Spiro[piperidine-4,2'-quinoxaline] core: This rigid, three-dimensional scaffold forms the backbone of the molecule. The spirocyclic nature, where the piperidine and quinoxaline ring systems share a single carbon atom, likely contributes to its specific binding and localization within the cellular environment.

-

(3-chlorobenzyl)amino group: Attached at the 3' position of the quinoxaline ring, this group is crucial for the molecule's radical-trapping antioxidant activity.[5] The secondary amine (-NH) within this moiety is the primary site of hydrogen atom donation to neutralize lipid peroxyl radicals.[5]

-

Arylalkylamine Moiety: Liproxstatin-1 is classified as a derivative of arylalkylamine.[5] This structural class is distinct from many natural antioxidants that rely on hydroxyl (-OH) groups for their radical-scavenging activity.[5]

The molecular formula of Liproxstatin-1 is C₁₉H₂₁ClN₄, and its molecular weight is 340.85 g/mol .[3]

Quantitative Data Summary

The efficacy and physicochemical properties of Liproxstatin-1 have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Ferroptosis Inhibition) | 22 nM | Fibroblasts, Gpx4⁻/⁻ cells | [1][2] |

| Molecular Weight | 340.85 g/mol | N/A | [3] |

| Molecular Formula | C₁₉H₂₁ClN₄ | N/A | [3] |

| Solubility in DMSO | 68 mg/mL (199.5 mM) | N/A | [2] |

Mechanism of Action: Inhibition of Lipid Peroxidation

Liproxstatin-1 exerts its anti-ferroptotic effects primarily by acting as a potent radical-trapping antioxidant (RTA).[5][9] It localizes to cellular membranes where it intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[5]

The key steps in the proposed mechanism are:

-

Localization to Membranes: The lipophilic nature of Liproxstatin-1 allows it to partition into cellular membranes, the primary site of lipid peroxidation.

-

Radical Trapping: The secondary amine (-NH) in the (3-chlorobenzyl)amino group donates a hydrogen atom to a lipid peroxyl radical (LOO•), converting it into a less reactive lipid hydroperoxide (LOOH). This process effectively terminates the lipid peroxidation chain reaction.[5]

-

GPX4 Pathway Modulation: Liproxstatin-1 has been shown to restore the levels of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[6][7] It also helps maintain levels of glutathione (GSH), a critical cofactor for GPX4 activity.[7]

The following diagram illustrates the central role of GPX4 in preventing ferroptosis and the point of intervention for Liproxstatin-1.

Caption: Ferroptosis pathway highlighting GPX4-mediated detoxification of lipid peroxides and inhibition by Liproxstatin-1.

Experimental Protocols

To assess the activity of Liproxstatin-1, a variety of in vitro assays are commonly employed. Below are detailed methodologies for key experiments.

Cell Viability Assay to Determine IC₅₀

This protocol is used to determine the concentration of Liproxstatin-1 required to inhibit ferroptosis-induced cell death by 50%.

-

Cell Lines: HT-1080 fibrosarcoma cells or Gpx4⁻/⁻ mouse embryonic fibroblasts are commonly used as they are susceptible to ferroptosis.

-

Materials:

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Ferroptosis inducer (e.g., RSL3 at 1 µM or Erastin at 10 µM).

-

Liproxstatin-1 stock solution (e.g., 10 mM in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).

-

96-well microplates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Liproxstatin-1 in cell culture medium.

-

Treat the cells with the various concentrations of Liproxstatin-1 for 1 hour.

-

Induce ferroptosis by adding the ferroptosis inducer (RSL3 or Erastin) to the wells. Include control wells with no inducer and inducer-only.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of Liproxstatin-1 and fitting the data to a dose-response curve.

-

Caption: Workflow for determining the IC₅₀ of Liproxstatin-1 in a cell-based ferroptosis assay.

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation, a key hallmark of ferroptosis, and the ability of Liproxstatin-1 to inhibit it.

-

Method: Measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[10][11]

-

Materials:

-

Cells treated as described in the cell viability assay.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Trichloroacetic acid (TCA) solution.

-

Thiobarbituric acid (TBA) solution.

-

MDA standard for calibration curve.

-

-

Procedure:

-

After treatment with a ferroptosis inducer and/or Liproxstatin-1, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells and collect the supernatant.

-

Add TCA to the supernatant to precipitate proteins and centrifuge to clarify.

-

Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice and measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.

-

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Conclusion

Liproxstatin-1 is a well-characterized and potent inhibitor of ferroptosis. Its distinct spiroquinoxalinamine derivative structure, particularly the (3-chlorobenzyl)amino group, is fundamental to its function as a radical-trapping antioxidant.[6] By effectively neutralizing lipid peroxyl radicals within cellular membranes and supporting the endogenous GPX4 antioxidant system, Liproxstatin-1 provides a powerful tool for studying the mechanisms of ferroptosis and holds promise for the development of novel therapeutics targeting this cell death pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biological activities of this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liproxstatin-1 | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 11. 3.5. Lipid Peroxidation Assay [bio-protocol.org]

Commercial availability and suppliers of Liproxstatin-1-13C6.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and potential applications of Liproxstatin-1-13C6. This isotopically labeled version of the potent ferroptosis inhibitor, Liproxstatin-1, is a valuable tool for advanced research in cell death, oxidative stress, and drug development.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Liproxstatin-1 is a potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the propagation of lipid peroxidation.[1] The 13C6-labeled variant, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of Liproxstatin-1 concentrations in complex biological matrices.

Commercial Availability and Suppliers

This compound is commercially available from specialized chemical suppliers. While several vendors offer the unlabeled form of Liproxstatin-1, the 13C6-labeled version is more specialized.

Primary Supplier:

-

MedchemExpress (MCE): this compound is listed under the product number HY-12726S .[2] Availability is typically on a "get quote" basis, indicating that it may be synthesized on demand. Researchers interested in purchasing this compound should contact MedchemExpress directly for pricing, availability, and to request a Certificate of Analysis (CoA).

It is important to note that while many suppliers, including Cayman Chemical, Tocris Bioscience, and Selleck Chemicals, provide the unlabeled Liproxstatin-1 and its hydrochloride salt, they do not currently list the 13C6 version in their public catalogs.

Quantitative Data

The following table summarizes the key quantitative data for Liproxstatin-1. For this compound, specific data such as isotopic enrichment and purity must be obtained from the supplier's Certificate of Analysis.

| Property | Liproxstatin-1 (Unlabeled) | This compound | Data Source |

| Molecular Formula | C₁₉H₂₁ClN₄ | ¹³C₆C₁₃H₂₁ClN₄ | Supplier Data |

| Molecular Weight | ~340.85 g/mol | ~346.85 g/mol (calculated) | Supplier Data |

| Purity | Typically ≥98% (HPLC) | To be confirmed by CoA | Supplier Data |

| Isotopic Enrichment | Not Applicable | To be confirmed by CoA | Supplier CoA |

| Appearance | White to off-white solid | To be confirmed by CoA | Supplier Data |

| Solubility | Soluble in DMSO and Ethanol | Expected to be similar to unlabeled | Supplier Data |

| Storage | -20°C | -20°C | Supplier Data |

Experimental Protocols

While no specific experimental protocols for this compound have been published, its primary application is as an internal standard for the quantification of Liproxstatin-1 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, representative methodology for such an application.

Objective: To quantify the concentration of Liproxstatin-1 in plasma samples using this compound as an internal standard.

Materials:

-

Liproxstatin-1 (unlabeled standard)

-

This compound (internal standard)

-

Plasma samples (e.g., from treated animals or patients)

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation and mobile phase)

-

Water with 0.1% formic acid (mobile phase)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., C18 column)

Methodology:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of Liproxstatin-1 and this compound in DMSO.

-

From the Liproxstatin-1 stock solution, prepare a series of working standards by serial dilution in a relevant matrix (e.g., blank plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma standard, quality control sample, and unknown sample, add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Liproxstatin-1: Q1/Q3 (e.g., m/z 341.1 -> 156.1)

-

This compound: Q1/Q3 (e.g., m/z 347.1 -> 162.1)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Liproxstatin-1 to this compound against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of Liproxstatin-1 in the unknown samples.

-

Signaling Pathways and Experimental Workflows

Liproxstatin-1 Mechanism of Action

Liproxstatin-1 inhibits ferroptosis by acting as a radical-trapping antioxidant. It intercepts lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is characteristic of ferroptosis. The primary target of this protective effect is the preservation of the glutathione peroxidase 4 (GPX4) signaling pathway.

Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

LC-MS/MS Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Liproxstatin-1 using its 13C6-labeled internal standard.

Caption: Workflow for quantitative analysis using LC-MS/MS.

References

Methodological & Application

Application Notes: Tracing Lipid Peroxidation in Lipidomics Studies Using Liproxstatin-1-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell demise. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the propagation of lipid peroxidation. The stable isotope-labeled version, Liproxstatin-1-¹³C₆, offers a powerful tool for advanced lipidomics studies, enabling researchers to trace the fate of the inhibitor, identify its interaction with lipid species, and quantify the extent of lipid peroxidation with high precision.

These application notes provide a comprehensive overview and detailed protocols for utilizing Liproxstatin-1-¹³C₆ in lipidomics research to investigate lipid peroxidation.

Principle of the Method

Liproxstatin-1-¹³C₆ contains six ¹³C atoms, providing a distinct isotopic signature that can be readily detected by mass spectrometry (MS). When introduced into a biological system, Liproxstatin-1-¹³C₆ will inhibit lipid peroxidation. The core principle of using the labeled compound is to differentiate it from endogenous molecules and to precisely track its presence and potential modifications. While direct covalent adduction to lipids is not its primary mechanism of radical trapping, the use of the labeled form in combination with lipidomics workflows allows for precise quantification of changes in lipid profiles in response to ferroptosis induction and its inhibition.

By comparing the lipid profiles of cells treated with ferroptosis inducers in the presence or absence of Liproxstatin-1-¹³C₆, researchers can identify and quantify the specific lipid species that are protected from peroxidation. The known mass shift of the labeled inhibitor also aids in ruling out any potential interference from the compound itself in the lipidomics analysis.

Key Applications

-

Mechanism of Action Studies: Elucidate the specific lipid classes and molecular species protected by Liproxstatin-1 during ferroptosis.

-

Drug Discovery and Development: Screen for and characterize novel ferroptosis inhibitors by comparing their effects on the lipidome to that of Liproxstatin-1-¹³C₆.

-

Biomarker Discovery: Identify lipid peroxidation products that are specifically modulated by Liproxstatin-1, which may serve as biomarkers for ferroptosis-related diseases.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Trace the uptake and distribution of Liproxstatin-1 in cells and tissues.

Data Presentation

The following tables represent hypothetical quantitative data from a lipidomics experiment designed to assess the protective effects of Liproxstatin-1-¹³C₆ against RSL3-induced ferroptosis in HT1080 cells.

Table 1: Quantification of Key Oxidized Phospholipid Species

| Lipid Species | Control (pmol/10⁶ cells) | RSL3-treated (pmol/10⁶ cells) | RSL3 + Liproxstatin-1-¹³C₆ (pmol/10⁶ cells) |

| PE(38:4)-OOH | 1.2 ± 0.3 | 15.8 ± 2.1 | 2.5 ± 0.5 |

| PC(36:4)-OOH | 0.8 ± 0.2 | 12.3 ± 1.8 | 1.9 ± 0.4 |

| PE(40:6)-OOH | 1.5 ± 0.4 | 18.9 ± 2.5 | 3.1 ± 0.6 |

| PC(38:6)-OOH | 1.1 ± 0.3 | 14.7 ± 2.0 | 2.2 ± 0.5 |

Table 2: Analysis of Aldehydic Lipid Peroxidation Products

| Analyte | Control (ng/mg protein) | RSL3-treated (ng/mg protein) | RSL3 + Liproxstatin-1-¹³C₆ (ng/mg protein) |

| 4-Hydroxynonenal (4-HNE) | 0.5 ± 0.1 | 8.2 ± 1.1 | 1.2 ± 0.3 |

| Malondialdehyde (MDA) | 1.1 ± 0.2 | 10.5 ± 1.5 | 2.3 ± 0.4 |

Experimental Protocols

Protocol 1: Cell Culture, Ferroptosis Induction, and Treatment with Liproxstatin-1-¹³C₆

-

Cell Culture:

-

Plate HT1080 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

-

Culture overnight in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment:

-

Prepare a 10 mM stock solution of Liproxstatin-1-¹³C₆ in DMSO.

-

Pre-treat the cells with 200 nM Liproxstatin-1-¹³C₆ for 1 hour.

-

Induce ferroptosis by adding 1 µM RSL3 to the appropriate wells.

-

Include control wells (vehicle only) and RSL3-only wells.

-

Incubate for 6 hours.

-

-

Cell Harvesting:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 1000 x g for 5 minutes at 4°C.

-

Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

-

Store the pellets at -80°C until lipid extraction.

-

Protocol 2: Lipid Extraction

This protocol is based on the widely used Matyash lipid extraction method.

-

Reagent Preparation:

-

Prepare a solution of butylated hydroxytoluene (BHT) in methanol at 1 mg/mL as an antioxidant.

-

Prepare internal standards for each lipid class of interest (e.g., deuterated phospholipid standards).

-

-

Extraction Procedure:

-

Resuspend the cell pellet in 200 µL of ice-cold water.

-

Add 800 µL of methanol containing 10 µL of the BHT solution and the internal standards.

-

Vortex for 1 minute.

-

Add 400 µL of chloroform and vortex for 1 minute.

-

Add 400 µL of water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid film in 100 µL of methanol/chloroform (1:1, v/v) for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Analysis for Oxidized Lipids

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for separation of lipid species.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Run a gradient from 60% B to 100% B over 20 minutes.

-

-

Mass Spectrometry (MS):

-

Use a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF).

-

Acquire data in both positive and negative ion modes.

-

Perform full scan analysis to identify lipid species.

-

Use data-dependent MS/MS to fragment ions and confirm lipid identity.

-

For targeted quantification of specific oxidized lipids, use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM).

-

-

Data Analysis:

-

Use lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify lipid species.

-

Normalize the data to the internal standards and cell number or protein concentration.

-

Perform statistical analysis to identify significant changes between experimental groups.

-

Visualizations

Caption: Signaling pathway of ferroptosis and its inhibition by Liproxstatin-1.

Application Notes and Protocols for In Vivo Administration of Liproxstatin-1-13C6 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of Liproxstatin-1-13C6 in various mouse models. Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death, and is under investigation for its therapeutic potential in a range of diseases.[1][2] The 13C6 isotope-labeled version is particularly useful for pharmacokinetic and pharmacodynamic studies to trace the compound's fate and mechanism of action in vivo. The protocols described herein are based on established methodologies for the administration of Liproxstatin-1 in mice.

Data Presentation: Dosing and Administration Summary

The following tables summarize the quantitative data from various studies on the administration of Liproxstatin-1 in mouse models. The typical dosage is 10 mg/kg administered via intraperitoneal injection.[3][4][5][6][7]

| Parameter | Details | Reference Studies |

| Compound | Liproxstatin-1 | LPS-induced cognitive impairment, Ischemia/reperfusion-induced acute kidney injury, Metabolic dysfunction-associated fatty liver disease |

| Dosage | 10 mg/kg body weight | [3][4][5][6][7] |

| Administration Route | Intraperitoneal (i.p.) injection | [3][4][5][6] |

| Vehicle | PBS with 2-10% DMSO | [3][6] |

| Frequency | Once daily | [3][4][5] |

| Mouse Models | C57BL/6J, GreERT2; Gpx4fl/fl | [3][5][6][7] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials :

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure :

-

Under aseptic conditions (e.g., in a cell culture hood), prepare a stock solution by dissolving the this compound powder in DMSO to a concentration of 50 µg/µl (50 mg/mL).[4][6]

-

Vortex the solution thoroughly to ensure complete dissolution. The solution may have a yellow discoloration, which does not affect its pharmacological activity.[4]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for long-term storage.[4]

-

Preparation of Working Solution for Injection

-

Materials :

-

This compound stock solution (50 mg/mL)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile tubes for dilution

-

-

Procedure :

-

Before injection, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution with sterile PBS to the final desired concentration for injection. For a 10 mg/kg dose in a 25g mouse, you would typically inject 200 µL of a 1.25 mg/mL solution. To achieve this, the final DMSO concentration should be kept low (typically between 2% and 10%) to avoid toxicity.[3][6] For example, to prepare a 1 mg/mL working solution with 2% DMSO, mix 20 µL of the 50 mg/mL stock solution with 980 µL of sterile PBS.

-

Vortex the working solution gently before administration.

-

Intraperitoneal Administration Protocol

-

Materials :

-

Mouse model

-

Prepared this compound working solution

-

1 mL syringe with a 26-gauge needle[4]

-

Appropriate personal protective equipment (gloves, lab coat)

-

-

Procedure :

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly with the head downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.

-

Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the this compound working solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

Visualizations

Experimental Workflow for In Vivo this compound Administration

Caption: Workflow for in vivo administration of this compound.

Signaling Pathway of Liproxstatin-1 in Inhibiting Ferroptosis

Caption: Liproxstatin-1 inhibits ferroptosis by preventing lipid peroxidation.

References

- 1. glpbio.com [glpbio.com]

- 2. The Ferroptosis Inhibitor Liproxstatin-1 Ameliorates LPS-Induced Cognitive Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

Application Notes and Protocols for Studying Drug Metabolism and Pharmacokinetics of Liproxstatin-1 Using Liproxstatin-1-¹³C₆

Introduction

Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its therapeutic potential is being investigated in various conditions, including acute kidney injury, ischemia/reperfusion injury, and neurodegenerative diseases.[2][4] To advance the preclinical and clinical development of Liproxstatin-1, a thorough understanding of its drug metabolism and pharmacokinetic (DMPK) properties is essential.

Liproxstatin-1-¹³C₆ is a stable isotope-labeled (SIL) analog of Liproxstatin-1. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision in determining the concentration of the analyte of interest in biological matrices.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing Liproxstatin-1-¹³C₆ in the DMPK characterization of Liproxstatin-1.

Mechanism of Action and Relevance in DMPK Studies

Liproxstatin-1 acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides and subsequent cell death via ferroptosis.[7][8] The ferroptosis pathway is initiated by the depletion of glutathione (GSH) or the inactivation of glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS). Liproxstatin-1 effectively scavenges these lipid peroxyl radicals within the lipid bilayer, thereby inhibiting the ferroptotic cascade.

Understanding the pharmacokinetic profile of Liproxstatin-1 is crucial for designing effective dosing regimens that maintain therapeutic concentrations at the target site. DMPK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of Liproxstatin-1-¹³C₆ as an internal standard is integral to generating reliable data for these studies.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. Liproxstatin-1 Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Application of Liproxstatin-1-13C6 in the Study of Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and organ transplantation. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, as a key mechanism in I/R injury. Liproxstatin-1 is a potent inhibitor of ferroptosis, and its isotopically labeled form, Liproxstatin-1-13C6, serves as a crucial tool for the accurate quantification and pharmacokinetic studies of this protective compound in biological systems.

This document provides detailed application notes and protocols for the use of this compound in studying ischemia-reperfusion injury.

Mechanism of Action of Liproxstatin-1

Liproxstatin-1 is a spiroquinoxalinamine derivative that potently inhibits ferroptosis.[1] Its primary mechanism of action is as a radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals to prevent the propagation of lipid peroxidation within cellular membranes.[2][3] This action is crucial in the context of I/R injury, where the reintroduction of oxygen leads to a burst of reactive oxygen species (ROS) and subsequent lipid peroxidation.

Key molecular targets and effects of Liproxstatin-1 in preventing I/R-induced ferroptosis include:

-

Preservation of Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that detoxifies lipid peroxides. During I/R injury, GPX4 levels are often reduced. Liproxstatin-1 treatment has been shown to rescue the reduction of GPX4 caused by I/R stress.[1][4]

-

Reduction of Voltage-Dependent Anion Channel 1 (VDAC1): Liproxstatin-1 has been found to reduce the levels and oligomerization of VDAC1, a protein involved in mitochondrial-mediated cell death pathways, without affecting VDAC2/3.[1][5]

-

Inhibition of Mitochondrial ROS Production: By trapping lipid radicals, Liproxstatin-1 decreases the production of mitochondrial reactive oxygen species.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Liproxstatin-1 in various models of ischemia-reperfusion injury.

Table 1: In Vivo Efficacy of Liproxstatin-1 in Myocardial I/R Injury

| Parameter | Control (I/R) | Liproxstatin-1 Treated (I/R) | Animal Model | Reference |

| Myocardial Infarct Size (%) | 53 | 30 | Isolated Perfused Mouse Heart | [4] |

| Neurological Deficit Score | Higher | Significantly Lower | Mouse (MCAO) | [5] |

| Final Infarct Volume (mm³) | Higher | Significantly Lower (-88%) | Mouse (MCAO) | [5] |

Table 2: In Vivo Efficacy of Liproxstatin-1 in Renal I/R Injury

| Parameter | Control (I/R) | Liproxstatin-1 Treated (I/R) | Animal Model | Reference |

| Glutathione (GSH) Level | Decreased | Increased | Mouse | [1] |

| Malondialdehyde (MDA) Level | Increased | Reduced | Mouse | [1] |

| 4-HNE Staining | Markedly Increased | Apparently Reversed | Mouse | [1] |

Table 3: In Vitro Potency of Liproxstatin-1

| Parameter | Value | Cell Line | Reference |

| IC50 for Ferroptosis Inhibition | 22 nM | Gpx4-/- cells | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ferroptosis in Ischemia-Reperfusion Injury and Inhibition by Liproxstatin-1

Caption: Ferroptosis signaling cascade in I/R injury and the inhibitory action of Liproxstatin-1.

Experimental Workflow for In Vivo Studies

Caption: A typical workflow for an in vivo ischemia-reperfusion study using Liproxstatin-1.

Experimental Protocols

Protocol 1: In Vivo Administration of Liproxstatin-1 in a Mouse Model of Renal Ischemia-Reperfusion Injury

This protocol is adapted from studies demonstrating the protective effects of Liproxstatin-1 in renal I/R injury.[1]

1. Materials:

-

Liproxstatin-1

-

Vehicle (e.g., 2% DMSO in phosphate-buffered saline (PBS))

-

C57BL/6J mice (male, 6-8 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for laparotomy and vessel clamping

-

Suture materials

2. Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

Liproxstatin-1 Preparation: Dissolve Liproxstatin-1 in the vehicle to a final concentration for a dose of 10 mg/kg body weight.

-

Administration: Administer the prepared Liproxstatin-1 solution or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the induction of ischemia.

-

Anesthesia and Surgery: Anesthetize the mice. Perform a midline laparotomy to expose the renal pedicles.

-

Induction of Ischemia: Clamp both renal pedicles with non-traumatic vascular clamps for 30 minutes.

-

Reperfusion: After 30 minutes of ischemia, remove the clamps to allow reperfusion.

-

Closure: Suture the abdominal incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

-

Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-reperfusion), euthanize the mice and collect blood and kidney tissue for analysis (e.g., histology, biochemical assays, Western blotting).

Protocol 2: Quantification of Liproxstatin-1 in Biological Samples using this compound as an Internal Standard

This protocol provides a general framework for using this compound for accurate quantification of Liproxstatin-1 in plasma or tissue homogenates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials:

-

Liproxstatin-1

-

This compound (Internal Standard, IS)

-

Biological matrix (plasma, tissue homogenate)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

2. Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound in a small volume of solvent.

-

Vortex briefly.

-

Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 column for separation. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Monitor the specific precursor-to-product ion transitions for Liproxstatin-1 (unlabeled).

-

Monitor the specific precursor-to-product ion transitions for this compound. The precursor ion will be 6 Da higher than the unlabeled compound.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of Liproxstatin-1 spiked into the same biological matrix, with a constant concentration of this compound.

-

Calculate the ratio of the peak area of Liproxstatin-1 to the peak area of this compound.

-

Determine the concentration of Liproxstatin-1 in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

Liproxstatin-1 is a valuable research tool for investigating the role of ferroptosis in ischemia-reperfusion injury. The use of its stable isotope-labeled analog, this compound, is essential for robust and accurate quantification in preclinical studies, thereby facilitating a deeper understanding of its pharmacokinetic and pharmacodynamic properties. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore the therapeutic potential of targeting ferroptosis in I/R-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

Investigating Neurodegenerative Diseases with Liproxstatin-1-13C6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a novel form of iron-dependent regulated cell death, termed ferroptosis, as a key contributor to the pathology of these devastating conditions.[1][2] Liproxstatin-1, a potent spiroquinoxalinamine derivative, has emerged as a powerful tool to investigate the role of ferroptosis in neurodegeneration.[3][4] This document provides detailed application notes and experimental protocols for utilizing Liproxstatin-1-13C6, an isotopically labeled version of Liproxstatin-1, to study ferroptosis in the context of neurodegenerative diseases.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[5] It is biochemically distinct from other cell death modalities like apoptosis and necrosis.[6] The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to plasma membrane damage and eventual cell lysis.[5]

The primary defense mechanism against ferroptosis is the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4).[5][7][8] GPX4 detoxifies lipid hydroperoxides to non-toxic lipid alcohols.[5] Inhibition or inactivation of GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[9][10]